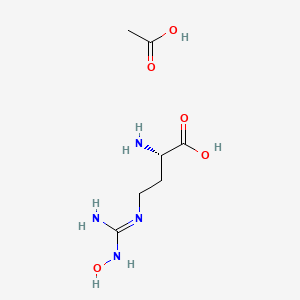
Nor NOHA monoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成ルートと反応条件
ノル-NOHA(モノアセテート)の合成は、通常、ノル-L-アルギニンのヒドロキシル化を含みます最終段階は、ノル-NOHA(モノアセテート)を得るためのアミノ基とカルボキシル基の脱保護です .
工業生産方法
ノル-NOHA(モノアセテート)の工業生産は、同様の合成ルートに従いますが、より大規模です。このプロセスには、高純度の試薬と制御された反応条件の使用が含まれ、最終生成物の均一性と品質が保証されます。 この化合物は通常、固体形で製造され、特定の条件下で保管されて安定性を維持します .
化学反応の分析
反応の種類
ノル-NOHA(モノアセテート)は、次のものを含むいくつかの種類の化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を形成する可能性があります。
還元: 還元反応は、ノル-NOHA(モノアセテート)を還元型に変換することができます。
一般的な試薬と条件
ノル-NOHA(モノアセテート)の反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。 反応は、通常、制御された温度とpH条件下で行われ、目的の結果が得られるようにします .
生成される主要な生成物
ノル-NOHA(モノアセテート)の反応から生成される主要な生成物は、特定の反応条件によって異なります。 たとえば、酸化反応はさまざまな酸化誘導体を生成する可能性があり、還元反応は化合物の還元型を生成する可能性があります .
科学的研究の応用
ノル-NOHA(モノアセテート)は、次のような幅広い科学研究の応用範囲を持っています。
化学: さまざまな化学反応や研究における試薬として使用されます。
生物学: 細胞プロセスや酵素阻害の研究に使用されます。
医学: がん、心臓血管疾患、免疫疾患などの病状における潜在的な治療効果について調査されています。
作用機序
ノル-NOHA(モノアセテート)は、アルギナーゼ酵素を選択的に阻害することによって効果を発揮します。この阻害は、一酸化窒素の産生のための基質であるL-アルギニンのレベルの増加につながります。 一酸化窒素は、血管拡張、免疫応答、神経伝達を含むさまざまな生理学的プロセスにおいて重要な役割を果たしています .
類似の化合物との比較
類似の化合物
Nω-ヒドロキシ-L-アルギニン: 同様の生物学的効果を持つもう1つの強力なアルギナーゼ阻害剤。
α-ジフルオロメチルオルニチン: 特定のがんの治療に使用されるアルギナーゼ阻害剤。
サウキノーン: 潜在的な治療的応用を持つ植物由来のアルギナーゼ阻害剤.
独自性
ノル-NOHA(モノアセテート)は、アルギナーゼ阻害剤としての高い選択性と効力により独自性があります。 ヒトタイプIIアルギナーゼに対するタイプIアルギナーゼに対する10倍の選択性を示し、科学研究や潜在的な治療的応用における貴重なツールとなっています .
類似化合物との比較
Similar Compounds
Nω-Hydroxy-L-arginine: Another potent arginase inhibitor with similar biological effects.
α-Difluoromethylornithine: An arginase inhibitor used in the treatment of certain cancers.
Sauchinone: A plant-derived arginase inhibitor with potential therapeutic applications.
Uniqueness
Nor-NOHA (monoacetate) is unique due to its high selectivity and potency as an arginase inhibitor. It exhibits a ten-fold selectivity for human type II arginase over type I, making it a valuable tool in scientific research and potential therapeutic applications .
生物活性
Nor NOHA monoacetate, chemically known as (2S)-2-Amino-4-[[(hydroxyamino)iminomethyl]amino]butanoic acid monoacetate, is a potent and selective arginase inhibitor . This compound has garnered attention in biomedical research due to its significant role in modulating L-arginine metabolism, which is crucial for various physiological processes, including nitric oxide (NO) synthesis and vascular function.
This compound functions primarily by inhibiting the enzyme arginase, which catalyzes the hydrolysis of L-arginine into urea and L-ornithine. By inhibiting arginase, Nor NOHA increases the availability of L-arginine for nitric oxide synthase, thereby promoting increased production of nitric oxide. This mechanism is particularly important in contexts such as vasodilation and immune response modulation .
Key Characteristics:
- IC50: Approximately 2 μM
- Selectivity: Ten-fold selectivity for human type II arginase over type I arginase
- Inhibition Type: Reversible and competitive inhibitor
Biological Effects
-
Vasodilation:
- This compound has been shown to enhance the effects of acetylcholine on isolated arterial rings, indicating its potential to promote vasodilation. In studies involving rat models, it significantly augmented the tolerance to acetylcholine-induced vasorelaxation, showcasing its role in endothelium-dependent relaxation mechanisms .
- Cancer Research:
- Nitric Oxide Production:
Table 1: Summary of Biological Activities
Case Study: Tumor Growth Inhibition
In a controlled experiment, mice were injected with 1 × 10^6 3LL cells subcutaneously. Daily injections of Nor NOHA at doses ranging from 20 mg/kg to 80 mg/kg resulted in a marked decrease in tumor size compared to untreated controls. The study highlighted the potential of Nor NOHA as an adjunct therapy in cancer treatment by targeting arginase activity to enhance anti-tumor immunity .
特性
IUPAC Name |
acetic acid;(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3.C2H4O2/c6-3(4(10)11)1-2-8-5(7)9-12;1-2(3)4/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9);1H3,(H,3,4)/t3-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUGHGOGNIYFKU-DFWYDOINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CN=C(N)NO)C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C(CN=C(N)NO)[C@@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













